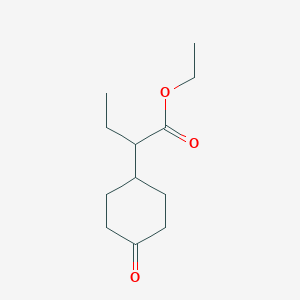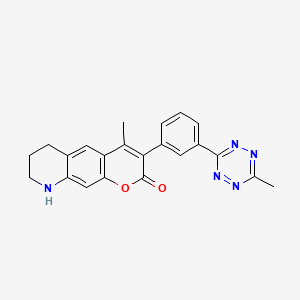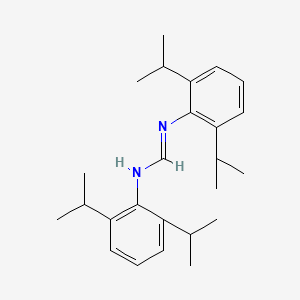
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, also known as S-4-TFMPH, is a synthetic compound that has recently been studied for its potential uses in a variety of scientific and medical applications. S-4-TFMPH is an amino acid derivative that is structurally similar to serotonin, a neurotransmitter involved in regulating mood and behavior. In recent years, S-4-TFMPH has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders, as well as its potential use as a research tool in the study of brain function and development. In addition, S-4-TFMPH has been studied for its potential use in the treatment of pain, inflammation, and other medical conditions.
Applications De Recherche Scientifique
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has been studied for its potential use as a research tool in the study of serotonin-related functions in the brain. It has been used to study the effects of serotonin on the development and plasticity of the brain, as well as its role in regulating mood, behavior, and cognition. In addition, this compound has been used to study the effects of serotonin on pain perception and the regulation of inflammation.
Mécanisme D'action
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride acts as a partial agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, resulting in the release of serotonin. This activation of the serotonin 5-HT2A receptor is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of depression and anxiety. In animal studies, this compound has been shown to reduce anxiety-like behaviors and improve mood. In addition, this compound has been shown to reduce inflammation and pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. In addition, it has a high affinity for the serotonin 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on the brain. However, this compound also has some limitations. It is not suitable for use in humans due to its potential for toxicity, and it is not suitable for use in long-term studies due to its short half-life.
Orientations Futures
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has potential for use in the treatment of depression and anxiety, as well as other psychiatric disorders. Further research is needed to explore the potential therapeutic benefits of this compound, as well as its potential use in the treatment of pain and inflammation. In addition, further research is needed to explore the potential use of this compound as a research tool in the study of brain function and development. Finally, further research is needed to explore the potential for this compound to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is synthesized from 4-trifluoromethoxybenzaldehyde and 1-aminopropane in a two-step reaction. First, 4-trifluoromethoxybenzaldehyde is reacted with 1-aminopropane in the presence of an acid catalyst to form 4-trifluoromethoxybenzylamine. Then, the 4-trifluoromethoxybenzylamine is reacted with hydrochloric acid to form this compound. The reaction is carried out in aqueous solution and is typically conducted at room temperature.
Propriétés
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKXJMLQLSYEPD-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)
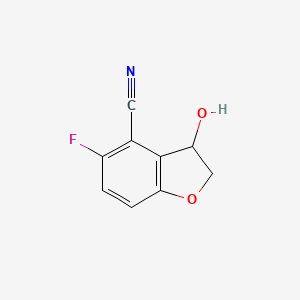
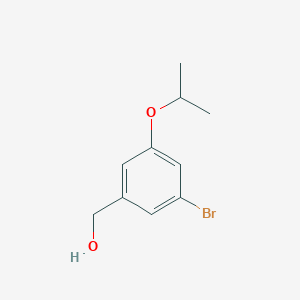
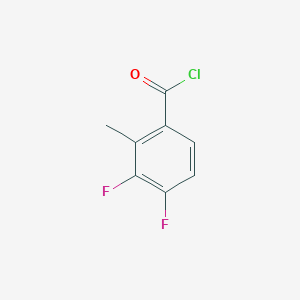
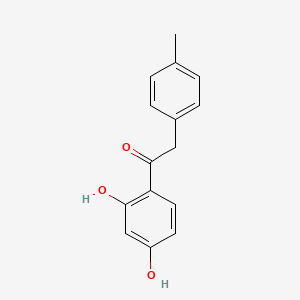

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)
